molecular formula C18H15N5O2 B12160723 N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide

N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide

Katalognummer: B12160723
Molekulargewicht: 333.3 g/mol
InChI-Schlüssel: VVGZOEHMLPXRGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a carbamoylphenyl and pyrimidinylamino substituent, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with benzoyl chloride under basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the benzamide with isocyanate in the presence of a catalyst.

    Attachment of the Pyrimidinylamino Group: The final step involves the nucleophilic substitution reaction where the pyrimidinylamino group is attached to the benzamide core using pyrimidine and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrimidinylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Pyrimidine with a suitable base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrimidines.

Wissenschaftliche Forschungsanwendungen

N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide: Unique due to its specific substituents and their positions on the benzamide core.

    N-(4-carbamoylphenyl)-4-(pyridin-2-ylamino)benzamide: Similar structure but with a pyridine ring instead of pyrimidine.

    N-(4-carbamoylphenyl)-4-(pyrimidin-4-ylamino)benzamide: Similar structure but with the pyrimidine group attached at a different position.

Uniqueness

This compound is unique due to the specific positioning of the carbamoyl and pyrimidinylamino groups, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C18H15N5O2

Molekulargewicht

333.3 g/mol

IUPAC-Name

4-[[4-(pyrimidin-2-ylamino)benzoyl]amino]benzamide

InChI

InChI=1S/C18H15N5O2/c19-16(24)12-2-6-14(7-3-12)22-17(25)13-4-8-15(9-5-13)23-18-20-10-1-11-21-18/h1-11H,(H2,19,24)(H,22,25)(H,20,21,23)

InChI-Schlüssel

VVGZOEHMLPXRGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.